1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 6-ethoxy-2-methylpyrimidine, is synthesized through a series of reactions involving ethylation and methylation.
Amination Reaction: The pyrimidine intermediate undergoes an amination reaction with 4-aminophenylamine to form the desired aminopyrimidine derivative.
Urea Formation: The final step involves the reaction of the aminopyrimidine derivative with 2-methoxyphenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-chlorophenyl)urea: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-9-11-16(12-10-15)25-21(27)26-17-7-5-6-8-18(17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGHSOILIFDJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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